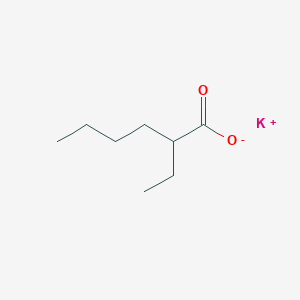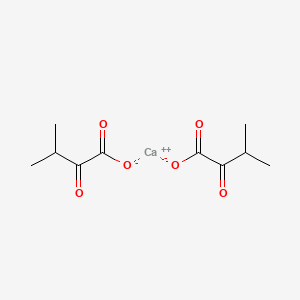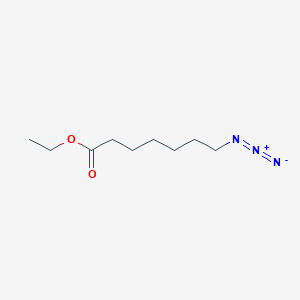
potassium;2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-ethylhexanoate can be synthesized by reacting 2-ethylhexanoic acid with potassium hydroxide or potassium carbonate . The reaction typically involves dissolving the acid in a suitable solvent and then adding the potassium base under controlled conditions to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of potassium 2-ethylhexanoate often involves the use of large-scale reactors where the reaction between 2-ethylhexanoic acid and potassium hydroxide or potassium carbonate is carried out under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-ethylhexanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving potassium 2-ethylhexanoate include various metal salts and organic solvents. The reactions are typically carried out under mild to moderate temperatures and neutral to slightly basic conditions .
Major Products Formed
The major products formed from reactions involving potassium 2-ethylhexanoate depend on the specific reagents and conditions used. For example, it can form metal 2-ethylhexanoates when reacted with metal salts .
Scientific Research Applications
Potassium 2-ethylhexanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in PVC.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Acts as a corrosion inhibitor in automotive antifreeze and as an emulsifier in various industrial processes
Mechanism of Action
The mechanism of action of potassium 2-ethylhexanoate involves its ability to form complexes with metal ions, which can then participate in various catalytic and stabilization processes. The potassium ion plays a crucial role in maintaining the ionic balance and facilitating the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
- Potassium octanoate
- Potassium caprylate
- Potassium naphthenate
Uniqueness
Potassium 2-ethylhexanoate is unique due to its specific structure, which provides it with distinct properties such as higher solubility in organic solvents and better performance as a catalyst and stabilizer compared to other similar compounds .
Properties
IUPAC Name |
potassium;2-ethylhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQCVZBBNZMKD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B7819109.png)


![(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid](/img/structure/B7819124.png)

